molecular formula C13H22N2O4 B14041616 tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Cat. No.: B14041616
M. Wt: 270.32 g/mol
InChI Key: YTTFOOCVRDPTOC-TVQRCGJNSA-N
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Description

rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system

Preparation Methods

The synthesis of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-3a-(2-amino-2-oxoethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-5-9-6-18-8-13(9,7-15)4-10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)/t9-,13+/m0/s1

InChI Key

YTTFOOCVRDPTOC-TVQRCGJNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2COC[C@]2(C1)CC(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)N

Origin of Product

United States

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